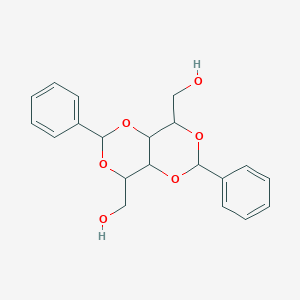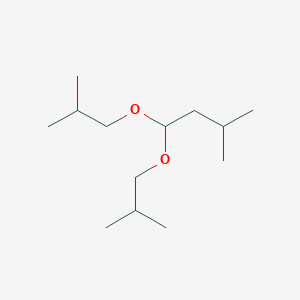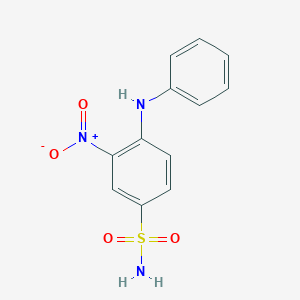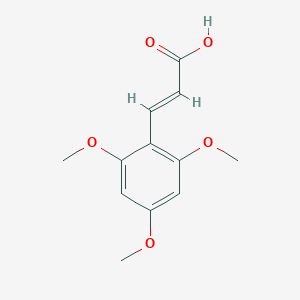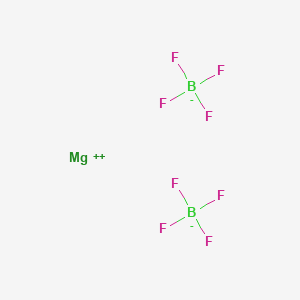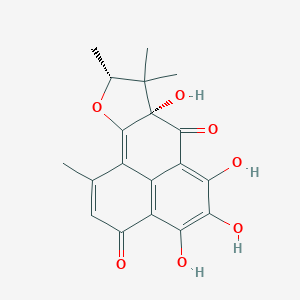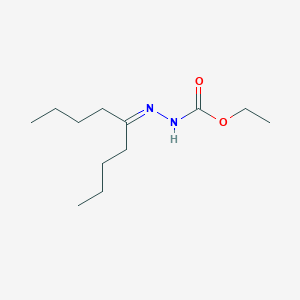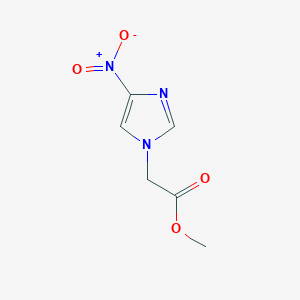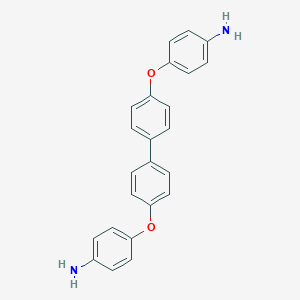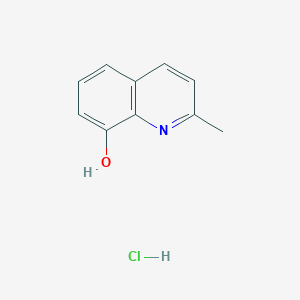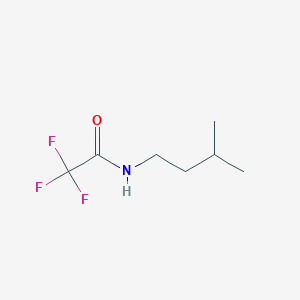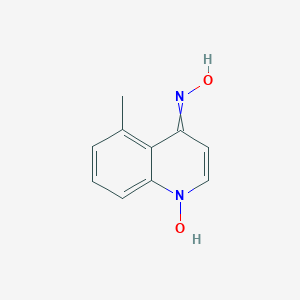
4-(Hydroxyamino)-5-methylquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxyamino)-5-methylquinoline 1-oxide, commonly known as HMAQO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HMAQO is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry for the synthesis of various drugs. HMAQO has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of HMAQO is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) that can cause oxidative damage to cellular components, including DNA. HMAQO has been shown to induce DNA damage through the formation of 8-oxoguanine, a common marker of oxidative DNA damage. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, further contributing to its potential as a cancer therapeutic.
Effets Biochimiques Et Physiologiques
HMAQO has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to induce DNA damage, HMAQO has been shown to inhibit the activity of certain enzymes involved in DNA repair, including poly(ADP-ribose) polymerase (PARP) and DNA ligase III. HMAQO has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, HMAQO has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HMAQO in lab experiments is its ability to induce DNA damage in a dose-dependent manner. This allows researchers to study the effects of DNA damage on cellular processes, such as DNA repair and apoptosis. Additionally, HMAQO has been found to have a relatively low toxicity profile, making it a safe and effective tool for scientific research. However, one limitation of using HMAQO is its relatively complex synthesis process, which can be time-consuming and require specialized equipment.
Orientations Futures
There are several potential future directions for research involving HMAQO. One area of interest is in the development of HMAQO-based therapeutics for the treatment of cancer. HMAQO has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair, making it a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action of HMAQO and its effects on cellular processes, such as DNA repair and apoptosis. Finally, the development of more efficient and cost-effective synthesis methods for HMAQO could facilitate its use in scientific research and potential therapeutic applications.
Méthodes De Synthèse
HMAQO can be synthesized through a multi-step process that involves the reaction of 5-methylquinoline with various reagents to produce the desired product. One commonly used method involves the reaction of 5-methylquinoline with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then oxidized using hydrogen peroxide and sodium hydroxide to produce HMAQO.
Applications De Recherche Scientifique
HMAQO has been found to have a range of potential applications in scientific research. One area of interest is in the study of DNA damage and repair mechanisms. HMAQO has been shown to induce DNA damage in a dose-dependent manner, making it a useful tool for investigating the mechanisms of DNA repair. Additionally, HMAQO has been found to inhibit the activity of certain enzymes involved in DNA repair, making it a potential therapeutic agent for cancer treatment.
Propriétés
Numéro CAS |
13442-07-4 |
|---|---|
Nom du produit |
4-(Hydroxyamino)-5-methylquinoline 1-oxide |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
N-(1-hydroxy-5-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-2-4-9-10(7)8(11-13)5-6-12(9)14/h2-6,13-14H,1H3 |
Clé InChI |
FLGDCHZQYUQJHN-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
SMILES canonique |
CC1=C2C(=NO)C=CN(C2=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





